molecular formula C2H4O4S B136020 1,3,2-Dioxathiolane 2,2-dioxide CAS No. 1072-53-3

1,3,2-Dioxathiolane 2,2-dioxide

Cat. No. B136020
CAS RN: 1072-53-3
M. Wt: 124.12 g/mol
InChI Key: ZPFAVCIQZKRBGF-UHFFFAOYSA-N
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Description

1,3,2-Dioxathiolane 2,2-dioxide is a sulfur-containing heterocyclic compound that has been the subject of various chemical studies due to its interesting reactivity and potential applications. The compound is related to a family of heterocycles that include 1,3-dioxolanes and 1,3-oxathiolanes, which are known for their diverse chemical properties and uses in synthesis and pharmacology .

Synthesis Analysis

The synthesis of 1,3,2-dioxathiolane derivatives can be achieved through different methods. For instance, the reaction of 1,1-diphenyl-propane-1,3-diol with thionyl chloride has been reported to yield a 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide . Another approach involves the treatment of 2-hydroxy-2-methylbutan-3-one with thionyl chloride to obtain 1,3,2-dioxathiolane-4-methylene-2-oxides . Additionally, the synthesis of 1,3-oxathiolane-2-thiones and 1,3-dithiolane-2-thiones has been catalyzed by a bimetallic aluminum(salen) complex, demonstrating the versatility of synthetic methods for these compounds .

Molecular Structure Analysis

The molecular and crystal structure of 1,3,2-dioxathiolane derivatives has been elucidated using techniques such as X-ray crystallography. For example, the structure of 3,3-diphenyl-1,2-oxathiolane-2,2-dioxide was determined and found to crystallize in the monoclinic space group, with detailed measurements of the unit cell parameters provided .

Chemical Reactions Analysis

The reactivity of 1,3,2-dioxathiolane derivatives has been explored in various chemical reactions. Multicomponent reactions involving 1,2-benzoxathiin-4(3H)-one 2,2-dioxide have been used to construct condensed 2-amino-4H-pyran derivatives, indicating the potential of these compounds to participate in complex reaction networks . Furthermore, the addition of sulfenes to enaminoketones has been employed to obtain diversely substituted 1,2-oxathiine 2,2-dioxides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,2-dioxathiolane derivatives and related compounds have been reviewed, covering aspects such as reactivity, synthesis, and applications. These compounds exhibit a range of behaviors depending on their specific substituents and structural features . The polymerization behavior of certain 1,3,2-dioxathiolane derivatives has also been studied, revealing insights into the influence of substituents on polymerization rates and the properties of the resulting polymers .

Scientific Research Applications

Chemical Transformations and Biological Activity

1,2-Benzoxathiin-4(3H)-one 2,2-dioxide, a derivative similar in structure to 1,3,2-Dioxathiolane 2,2-dioxide, has shown potential in the synthesis and chemical transformations due to its sultone core. Although studies specifically focusing on 1,3,2-Dioxathiolane 2,2-dioxide are limited, this derivative indicates possibilities for use in constructing new molecular systems with attractive pharmacological properties. The oxathiine nucleus of these compounds is known for undergoing recyclizations, showing an "abnormal" course in some classical transformations. Due to its structural similarity to the coumarin core, the pharmacological properties of derivatives have been explored, focusing on anticoagulant, antimicrobial, and antitumor properties, suggesting a potential for broader applications in experimental chemistry and pharmacology (Hryhoriv, Lega, & Shemchuk, 2021).

Medicinal Applications

While not directly related to 1,3,2-Dioxathiolane 2,2-dioxide, studies on similar compounds like Titanium Dioxide Nanoparticles have shown a range of medical applications. These nanoparticles are utilized in novel medical therapies due to their ability to produce reactive oxygen species, which can induce cell death. This property has been applied in photodynamic therapy for treating various diseases including psoriasis and cancer. The capability to graft various organic compounds onto these nanoparticles has led to their use in targeted therapy in medicine, highlighting the potential for 1,3,2-Dioxathiolane 2,2-dioxide derivatives to have similar applications (Ziental et al., 2020).

Anticonvulsant and Antidepressant Effects

The study on a synthetic bioisoster of classical anticonvulsants, similar in some aspects to 1,3,2-Dioxathiolane 2,2-dioxide, demonstrated anticonvulsant and antidepressant effects. This compound, named DIOXIDE, showed protection over brain oxidative damage caused by seizures and exhibited significant antidepressant-like effects. Although it's not directly about 1,3,2-Dioxathiolane 2,2-dioxide, this study suggests the possibility of derivatives of similar compounds having multifaceted pharmacological effects, warranting further research (Pastore et al., 2014).

Analytical and Antioxidant Studies

Additionally, methodologies to determine antioxidant activity have been extensively studied, which could be pertinent in evaluating the antioxidant potential of 1,3,2-Dioxathiolane 2,2-dioxide derivatives. Techniques such as ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, Folin–Ciocalteu, ABTS, and DPPH assays have been used for antioxidant analysis or determination of antioxidant capacity in complex samples. Understanding these methods could be crucial in assessing the antioxidant properties of 1,3,2-Dioxathiolane 2,2-dioxide derivatives (Munteanu & Apetrei, 2021).

Safety And Hazards

1,3,2-Dioxathiolane 2,2-dioxide is classified as Acute Tox. 4 Oral - Carc. 2 - Eye Dam. 1 - Skin Corr. 1B - Skin Sens. 1B according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is suspected of causing cancer .

properties

IUPAC Name

1,3,2-dioxathiolane 2,2-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O4S/c3-7(4)5-1-2-6-7/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFAVCIQZKRBGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COS(=O)(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3020598
Record name Ethylene glycol, cyclic sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3020598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,2-Dioxathiolane 2,2-dioxide

CAS RN

1072-53-3
Record name 1,3,2-Dioxathiolane, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxathiolane, 2,2-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethylene glycol, cyclic sulfate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,2-dioxathiolane 2,2-dioxide
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.762
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
399
Citations
T Hosaka, T Fukabori, T Matsuyama, R Tatara… - ACS Energy …, 2021 - ACS Publications
The sulfate esters of 1,3,2-dioxathiolane 2,2-dioxide (DTD) and trimethylene sulfate (TMS) are evaluated as electrolyte additives for K-metal cells. A symmetric K∥K cell filled with 0.8 M …
Number of citations: 19 pubs.acs.org
SH Lee, S Yoon, EH Hwang, YG Kwon, YG Lee… - Journal of Power …, 2018 - Elsevier
High-voltage operation of lithium-ion batteries (LIBs) is a facile approach to obtaining high specific energy density, especially for LiNi 0·5 Mn 0·3 Co 0·2 O 2 (NMC532) cathodes …
Number of citations: 26 www.sciencedirect.com
YX Huang, YX Xie, ML Sun, H Chen, P Dai… - ACS Sustainable …, 2023 - ACS Publications
Rechargeable Li-metal batteries (LMBs) are regarded as the future generation of prospective high-energy rechargeable battery systems. However, the strong reactivity of the Li metal is …
Number of citations: 3 pubs.acs.org
P Janssen, R Schmitz, R Müller, P Isken… - Electrochimica …, 2014 - Elsevier
3,2-Dioxathiolane-2,2-dioxide (DTD) was investigated as co-solvent for PC based electrolytes in combination with a graphite electrode. An amount of 10wt% of DTD in PC was used to …
Number of citations: 39 www.sciencedirect.com
Y Hu, Z Zhang, H Wang - ChemistrySelect, 2022 - Wiley Online Library
Safe fast‐charging lithium‐ion batteries (LIBs) can be achieved by using LiFePO 4 electrode and optimized electrolyte for the rapid development of electric vehicles. However, …
Y Lin, M Xu, S Wu, Y Tian, Z Cao… - ACS applied materials & …, 2018 - ACS Publications
4-Propyl-[1,3,2]dioxathiolane-2,2-dioxide (PDTD) has been investigated as an electrolyte additive for the graphite/LiNi 0.6 Mn 0.2 Co 0.2 O 2 pouch cell. A significant improvement on …
Number of citations: 44 pubs.acs.org
BB Lohray, V Bhushan - Advances in heterocyclic chemistry, 1997 - books.google.com
Since the first elegant approach to the synthesis of various 1, 3, 2-dioxathiolane 2, 2-dioxides (cyclic sulfates) and their subsequent interesting stereo-chemical transformation by Gao …
Number of citations: 48 books.google.com
K Oldiges, M Grünebaum, N von Aspern… - Electrochemical …, 2018 - iopscience.iop.org
Lithium-ion batteries (LIBs) are known for their domination in the market for rechargeable energy storage systems. However, the state-of-the-art non-aqueous aprotic electrolytes, as …
Number of citations: 1 iopscience.iop.org
NJ Lynch, C Ni, J Hu - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
(R 1 = R 2 = H) [ 1072‐53‐3 ] C 2 H 4 O 4 S (MW 124.13) InChI = 1S/C2H4O4S/c3‐7(4)5‐1‐2‐6‐7/h1‐2H2 InChIKey = ZPFAVCIQZKRBGF‐UHFFFAOYSA‐N (R 1 = R 2 = n‐Bu) [ …
Number of citations: 2 onlinelibrary.wiley.com
A Sano, S Maruyama - Journal of Power Sources, 2009 - Elsevier
Initial irreversible capacity loss in graphite electrodes was suppressed by 1,3,2-dioxathiolane-2,2-dioxide and its derivatives (cyclic sulfates) in propylene carbonate (PC) containing …
Number of citations: 62 www.sciencedirect.com

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